molecular formula C15H12N2O4S B5615611 N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5615611
M. Wt: 316.3 g/mol
InChI Key: ZPJAMOSXOSRBHM-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their diverse biological activities. It is structurally characterized by the presence of a chromen and thiazol moiety, making it a target for synthesis due to its potential antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).

Synthesis Analysis

The synthesis of this compound involves several key steps. Starting from 2-Hydroxy-3-methoxybenzaldehyde and Ethyl acetoacetate, the reaction proceeds in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate is then α-brominated and cyclized with Thiourea to yield the main scaffold, which is further reacted with different Acid chlorides to obtain the title compound derivatives. The structures of synthesized compounds are confirmed by 1H-NMR, FT-IR, and Mass spectral/LCMS analysis (Shah et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various spectroscopic techniques, including 1H-NMR, FT-IR, and mass spectrometry. These analyses confirm the presence of the thiazol and chromen moieties integral to the compound's anticipated biological activity (Shah et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

properties

IUPAC Name

N-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-8(18)16-15-17-11(7-22-15)10-6-9-4-3-5-12(20-2)13(9)21-14(10)19/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJAMOSXOSRBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

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